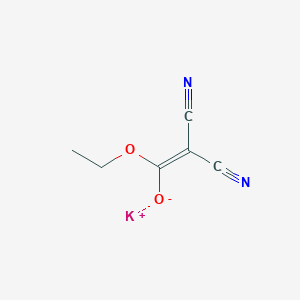

Potassium 2,2-Dicyano-1-ethoxyethenolate

Description

Overview of Dicyanoethenolate Chemistry and Related Polynitrile Anions

The chemistry of the 2,2-dicyano-1-ethoxyethenolate anion is fundamentally governed by the powerful electron-withdrawing nature of its two cyano (–C≡N) groups. These groups significantly influence the electronic distribution across the ethenolate backbone. In polynitrile anions, the accumulation of cyano groups on a carbon framework leads to a substantial stabilization of negative charge through resonance and inductive effects. This stabilization is a defining characteristic of anions derived from compounds with active methylene (B1212753) groups, such as malononitrile (B47326).

The presence of these groups makes the double bond electron-deficient, which is a key factor in the anion's reactivity. The general structure of such anions allows for extensive delocalization of the negative charge, primarily onto the oxygen and the nitrogen atoms of the cyano groups, creating an ambidentate nucleophile with multiple reactive sites.

| Property | Description | Impact on Dicyanoethenolate Anion |

| Inductive Effect | The cyano group is strongly electronegative, pulling electron density away from the carbon skeleton. | Increases the acidity of the parent active methylene compound and stabilizes the resulting anionic charge. |

| Resonance Effect | The triple bond of the cyano group can participate in resonance, delocalizing the negative charge of the anion. | The negative charge is shared between the enolate oxygen and the two nitrogen atoms, influencing its reactivity with electrophiles. |

| Steric Hindrance | The linear geometry of the cyano groups provides specific spatial constraints around the reactive centers. | Can influence the regioselectivity of reactions, favoring attack at less sterically hindered sites. |

This table provides an interactive overview of the electronic and steric properties of the cyano group and its influence on the dicyanoethenolate anion.

Significance of Potassium 2,2-Dicyano-1-ethoxyethenolate as a Chemical Synthon and Ligand Precursor

As a chemical synthon, this compound offers a versatile platform for the construction of more complex organic molecules. Its nucleophilic character allows it to react with a wide range of electrophiles. For instance, alkylation or acylation at the enolate oxygen can lead to the formation of functionalized enol ethers, which are valuable intermediates in organic synthesis.

In the field of coordination chemistry, the dicyanoethenolate anion is a highly promising ligand precursor. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. libretexts.org The dicyanoethenolate anion possesses multiple potential donor atoms: the enolate oxygen and the nitrogen atoms of the two cyano groups. This allows it to act as a monodentate ligand (binding through one atom) or potentially as a polydentate or bridging ligand (binding through multiple atoms), connecting two or more metal centers. libretexts.orgunacademy.com This versatility is crucial for the design of coordination polymers and metal-organic frameworks (MOFs), materials with applications in catalysis, gas storage, and sensing. wikipedia.orgacs.org

Historical Context of its Discovery and Early Research Trends

While specific historical records detailing the first synthesis of this compound are not prominent in the literature, its intellectual origins lie in the late 19th and early 20th-century development of condensation chemistry. The foundational Knoevenagel condensation, first reported by Emil Knoevenagel in 1896, describes the reaction between aldehydes or ketones and active methylene compounds in the presence of a weak base. wikipedia.orgrsc.org

This reaction and its subsequent modifications, such as the Cope-Knoevenagel reaction, became central pillars of synthetic organic chemistry for forming carbon-carbon bonds. acs.org The chemistry of precursors like ethyl cyanoacetate (B8463686) and malononitrile, which contain the requisite active methylene group flanked by electron-withdrawing groups, was extensively explored. researchgate.netresearchgate.net The synthesis of dicyanoethenolate structures is a direct extension of this classical chemistry, representing a specific application of the well-established principles of enolate generation from highly acidic C-H bonds. Early research trends focused on understanding the scope and mechanism of these condensation reactions and utilizing the highly functionalized products in further synthetic transformations.

Scope and Objectives of Current Research on the Compound

Current research interest in this compound and related compounds is multifaceted, spanning synthetic methodology, mechanistic studies, and materials science.

Modern synthetic research aims to develop efficient, high-yield, and environmentally benign methods for the preparation of highly functionalized molecules. For this compound, a plausible and widely utilized synthetic strategy is based on the principles of the Knoevenagel condensation. wikipedia.org This would likely involve the reaction of ethyl cyanoacetate with a cyanating agent in the presence of a suitable base, such as potassium ethoxide. The base serves to deprotonate the highly acidic α-carbon of ethyl cyanoacetate, generating a nucleophilic carbanion that can then react to form the dicyanated product. Research in this area focuses on optimizing reaction conditions, exploring different solvent systems, and expanding the scope to create a library of related dicyanoethenolate derivatives. researchgate.net

Understanding the reactivity of the dicyanoethenolate anion is crucial for its application as a synthon. Mechanistic studies focus on its behavior as an ambidentate nucleophile. The reaction outcome with various electrophiles (e.g., alkyl halides, acyl chlorides) depends on factors such as the nature of the electrophile (hard vs. soft), the solvent, and the counter-ion (potassium).

The primary reaction mechanisms investigated include:

Nucleophilic Addition: The electron-rich anion can participate in nucleophilic addition reactions. For example, it can react with electron-deficient alkenes or carbonyl compounds. youtube.comwikipedia.orgkhanacademy.org The reaction proceeds via the attack of the nucleophile on the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. khanacademy.orgyoutube.com

Nucleophilic Substitution: The anion can act as a nucleophile in substitution reactions, for example, displacing a leaving group from an alkyl halide in an SN2 reaction. The choice of reaction site (O-alkylation vs. C-alkylation) is a key area of investigation.

A significant area of current research is the use of polynitrile anions as building blocks in supramolecular chemistry. acs.org The dicyanoethenolate ligand can coordinate to metal ions in various ways, leading to the formation of discrete coordination complexes or extended polymeric structures. rsc.orgnih.gov The cyano groups can act as bridging ligands, linking metal centers to form chains, layers, or three-dimensional frameworks. wikipedia.orgacs.org The interplay between the metal ion's preferred coordination geometry and the ligand's binding modes allows for the rational design of novel materials with tailored structural and functional properties. wikipedia.orgacs.org

| Coordination Site | Potential Role in Assembly | Resulting Structure Type |

| Enolate Oxygen | Monodentate coordination to a single metal center. | Discrete mononuclear complexes. |

| One Cyano Nitrogen | Monodentate coordination, leaving other sites free. | Simple coordination compounds. |

| Two Cyano Nitrogens | Bidentate chelation to a single metal center. | Stable chelate rings. |

| Oxygen and one Nitrogen | Bidentate chelation. | Formation of a metallacycle. |

| Cyano groups as bridges | Bridging two different metal centers. | Coordination polymers (chains, layers). wikipedia.orgacs.org |

This interactive table illustrates the potential coordination modes of the 2,2-dicyano-1-ethoxyethenolate anion and the types of supramolecular structures that can result.

Focus on Advanced Structural and Theoretical Investigations

Detailed structural and theoretical analyses are crucial for understanding the chemical behavior and potential applications of this compound. While extensive experimental crystallographic data and specific theoretical studies on this particular salt are not widely available in publicly accessible literature, we can infer and discuss its probable characteristics based on the fundamental principles of structural chemistry and computational analysis of its constituent anion, 2,2-dicyano-1-ethoxyethenolate.

Structural Characteristics

Key structural parameters of interest include:

Bond Lengths: The C=C double bond is expected to have a length typical of ethenic systems, though this can be influenced by the electronic effects of the substituents. The C-O bond of the ethoxy group and the C-C bonds to the cyano groups will exhibit lengths that reflect the delocalization of electron density across the molecule. The C≡N triple bonds of the cyano groups are anticipated to be in the normal range for nitriles.

Bond Angles: The bond angles around the sp² hybridized carbons of the ethenolate core are expected to be approximately 120°, consistent with a trigonal planar geometry. The C-C-N moieties of the dicyano groups are predicted to be linear.

Ionic Interaction: In the solid state, the potassium cation (K⁺) would be coordinated to the negatively charged oxygen atom of the enolate and potentially also interact with the nitrogen atoms of the cyano groups, leading to a specific crystal lattice structure. The nature and strength of these ionic interactions are key determinants of the compound's solid-state properties.

A hypothetical representation of selected bond lengths and angles for the 2,2-dicyano-1-ethoxyethenolate anion is presented in the table below. These values are illustrative and would require confirmation through experimental crystallographic studies or high-level computational modeling.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | C | ~1.35 | |

| C | O | ~1.30 | ||

| C | C(N) | ~1.42 | ||

| C | N | ~1.16 | ||

| Bond Angle (°) | C | C | O | ~125 |

| C | C | C(N) | ~118 | |

| C | C(N) | N | ~178 |

Theoretical Investigations

Theoretical and computational chemistry provide powerful tools to investigate the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) is a common method for such studies.

Molecular Orbital (MO) Analysis: A key aspect of theoretical investigation is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity.

HOMO: For the 2,2-dicyano-1-ethoxyethenolate anion, the HOMO is expected to be localized primarily on the oxygen atom and the C=C double bond, reflecting the regions of highest electron density and the likely sites for electrophilic attack.

LUMO: The LUMO is anticipated to be distributed over the dicyanomethylene group, particularly on the antibonding π* orbitals of the C=C and C≡N bonds. This indicates that these are the regions most susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

A summary of hypothetical molecular orbital properties for the 2,2-dicyano-1-ethoxyethenolate anion is provided below.

| Property | Description | Predicted Characteristics |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Primarily located on the enolate oxygen and the C=C π-system. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Distributed over the dicyanomethylene fragment, including the π* orbitals of the C≡N groups. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO; relates to the molecule's excitability and reactivity. | Expected to be in a range that suggests moderate reactivity. |

Further theoretical investigations could include the calculation of the electrostatic potential map to visualize the charge distribution and predict sites of intermolecular interactions. Vibrational frequency analysis could also be performed to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5KN2O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

potassium;2,2-dicyano-1-ethoxyethenolate |

InChI |

InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1 |

InChI Key |

VPECMAWSZTYQJH-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=C(C#N)C#N)[O-].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Potassium 2,2 Dicyano 1 Ethoxyethenolate and Its Precursors

Established Preparative Routes and Optimization Strategies

The traditional synthesis of potassium 2,2-dicyano-1-ethoxyethenolate primarily involves the preparation of suitable precursors followed by the formation of the desired potassium salt.

Precursor Synthesis: From Tetracyanoethylene (B109619) Derivatives

Tetracyanoethylene (TCNE) serves as a versatile precursor for a variety of dicyano compounds. The synthesis of TCNE itself can be achieved through methods such as the bromination of malononitrile (B47326) followed by dehalogenation. One established route to a related precursor, dicyanoketene (B14166945) ethylene (B1197577) acetal (B89532), involves the reaction of tetracyanoethylene with ethylene glycol in the presence of urea. This reaction proceeds by heating the mixture, leading to the precipitation of the dicyanoketene ethylene acetal upon cooling. The yield of this precursor is sensitive to the moisture content in the ethylene glycol, with drier conditions favoring higher yields.

Another key precursor is ethyl cyanoacetate (B8463686). It can be prepared through several methods, including the Kolbe nitrile synthesis involving the reaction of ethyl chloroacetate (B1199739) with sodium cyanide, or the Fischer esterification of cyanoacetic acid with ethanol (B145695).

Salt Formation: Generation of the this compound Anion

The general steps for this synthesis route are:

Preparation of the enolate: Ethyl cyanoacetate is treated with potassium ethoxide in a suitable solvent.

Introduction of the second cyano group: This can be achieved through reaction with a cyanating agent.

Optimization of this salt formation step often involves controlling the reaction temperature, stoichiometry of the reactants, and the choice of solvent to maximize the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| Ethyl cyanoacetate | Potassium ethoxide | This compound | Anhydrous conditions, suitable solvent (e.g., DMSO) |

| Tetracyanoethylene | Ethylene glycol | Dicyanoketene ethylene acetal | Urea, heating |

Modern Synthetic Techniques Applied to Compound Preparation

In recent years, modern synthetic techniques have been increasingly applied to the synthesis of organic compounds to improve efficiency, reduce reaction times, and promote greener chemical processes.

Microwave-Assisted Synthesis Approaches for Related Potassium Carboxylates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation to the synthesis of potassium carboxylates has been shown to significantly reduce reaction times and often improve yields compared to conventional heating methods. For instance, the hydrolysis of esters to form potassium carboxylates can be efficiently carried out using potassium carbonate in ethanol under microwave irradiation. A study on the microwave-assisted hydrolysis of ethyl azolylacetates and ethyl cinnamates demonstrated that optimal yields of the corresponding potassium carboxylates were achieved at 180°C for 20 minutes. nih.gov This suggests that a similar microwave-assisted approach could be viable for the synthesis of this compound from its corresponding ester precursor, potentially offering a more rapid and efficient synthetic route.

| Technique | Reactants | Product | Advantages |

| Microwave-Assisted Synthesis | Ethyl azolylacetates/cinnamates, K2CO3, Ethanol | Potassium carboxylates | Reduced reaction time, improved yields |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied.

Solvent Selection: The choice of solvent is crucial. Utilizing greener solvents with lower toxicity and environmental impact is a key consideration. For example, exploring the use of water or ethanol as a solvent, where feasible, is preferable to more hazardous organic solvents.

Catalysis: Employing catalytic methods can reduce the need for stoichiometric reagents, thereby minimizing waste. Research into catalytic routes for the introduction of the cyano groups could be a valuable green approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Reactions with high atom economy generate less waste.

Energy Efficiency: As discussed, microwave-assisted synthesis can be more energy-efficient than conventional heating methods by providing rapid and localized heating.

Recent research has focused on the green synthesis of dicyano compounds using methods like electro-organic synthesis, which can be performed at room temperature and may offer a more environmentally friendly alternative to traditional methods. nih.gov

Challenges and Future Directions in Compound Synthesis and Yield Optimization

Despite the established synthetic routes, challenges remain in the synthesis of this compound, particularly concerning yield optimization and process scalability.

Future research in this area will likely focus on several key aspects:

Development of Novel Catalytic Systems: The exploration of new and more efficient catalysts for the synthesis of the dicyanoethenolate core structure could lead to milder reaction conditions and improved yields.

Process Intensification: The use of flow chemistry and other process intensification technologies could enable better control over reaction parameters, leading to higher and more consistent yields, as well as facilitating safer and more scalable production.

Computational Modeling: Utilizing computational chemistry to model the reaction mechanism and predict optimal reaction conditions could accelerate the optimization process and provide valuable insights for designing more efficient synthetic routes.

Greener Synthetic Pathways: Continued efforts to develop more sustainable synthetic methods, including the use of renewable starting materials and environmentally benign solvents and reagents, will be a significant focus of future research.

By addressing these challenges and exploring new synthetic strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Elucidation of Reactivity Patterns and Mechanistic Pathways

Fundamental Reactivity Profile of the 2,2-Dicyano-1-ethoxyethenolate Anion

The 2,2-dicyano-1-ethoxyethenolate anion exhibits a dual reactivity profile, functioning as both a potent nucleophile and a potential electrophile under different reaction conditions. This ambident nature is a direct consequence of the distribution of electron density across the ethenolate backbone, which is heavily influenced by the presence of two electron-withdrawing cyano groups and an electron-donating ethoxy group.

Nucleophilic Characteristics of the Anion

The primary nucleophilic character of the 2,2-dicyano-1-ethoxyethenolate anion resides in the delocalized negative charge across the oxygen and carbon atoms of the ethenolate system. The resonance structures illustrate the distribution of this charge, with significant electron density on the oxygen atom and the α-carbon. This makes the anion a strong nucleophile, capable of attacking a variety of electrophilic centers.

The nucleophilicity of the anion is evident in its reactions with alkyl halides and other electrophilic reagents. The outcome of these reactions, whether O-alkylation or C-alkylation, is often dependent on the nature of the electrophile, the solvent, and the reaction conditions, a common feature for ambident nucleophiles.

Electrophilic Properties and Reaction Sites

While the anion is predominantly nucleophilic, the ethenolate moiety also possesses electrophilic character. The carbon atoms of the cyano groups are inherently electrophilic due to the strong electron-withdrawing nature of the nitrogen atoms. These sites can be susceptible to attack by strong nucleophiles.

Furthermore, the double bond of the ethenolate can act as an electrophilic center, particularly when activated by coordination to a metal center or under acidic conditions. This allows for addition reactions across the double bond. The presence of the two cyano groups significantly lowers the electron density of the double bond, making it more susceptible to nucleophilic attack compared to simple enolates.

Reaction Mechanisms in Organic Transformations

The versatile reactivity of Potassium 2,2-Dicyano-1-ethoxyethenolate allows it to participate in a variety of organic transformations, including cycloadditions, condensations, and rearrangements. The mechanistic pathways for these reactions are dictated by the specific reagents and conditions employed.

Cycloaddition Reactions (e.g., [3+2], [4+2])

The electron-deficient nature of the double bond in the 2,2-dicyano-1-ethoxyethenolate anion makes it a suitable component in cycloaddition reactions. While specific examples involving this particular potassium salt are not extensively documented in readily available literature, the reactivity of similar dicyano-substituted alkenes provides insight into its potential cycloaddition pathways.

In a [4+2] cycloaddition, or Diels-Alder reaction, the dicyanoethenolate moiety would act as the dienophile. libretexts.org The two electron-withdrawing cyano groups significantly enhance its dienophilic character, making it reactive towards electron-rich dienes. libretexts.org The reaction would proceed through a concerted mechanism, leading to the formation of a six-membered ring. libretexts.org

The dicyanoethenolate can also potentially participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reaction with azides would be expected to yield triazole derivatives, while reaction with nitrile oxides could lead to the formation of isoxazoles. These reactions are valuable for the synthesis of five-membered heterocyclic rings.

Condensation and Addition Reactions Involving the Ethenolate Moiety

The 2,2-dicyano-1-ethoxyethenolate anion can participate in condensation reactions with carbonyl compounds, analogous to the Knoevenagel condensation. In such a reaction, the nucleophilic α-carbon of the ethenolate would attack the electrophilic carbonyl carbon of an aldehyde or ketone. fiveable.me This would be followed by an elimination step to yield a new, more complex unsaturated system.

Furthermore, the anion can undergo Michael-type addition reactions. In this scenario, a nucleophile would attack the β-carbon of the ethenolate double bond, which is activated by the two cyano groups. This type of reaction is a powerful tool for the formation of carbon-carbon bonds.

The following table summarizes the expected outcomes of condensation and addition reactions with various carbonyl compounds.

| Carbonyl Compound | Reaction Type | Expected Product |

| Aldehyde | Knoevenagel-type Condensation | α,β-Unsaturated dinitrile |

| Ketone | Knoevenagel-type Condensation | α,β-Unsaturated dinitrile |

| α,β-Unsaturated Ketone | Michael Addition | 1,5-Dicarbonyl compound derivative |

Rearrangement Pathways

While specific rearrangement pathways for this compound are not well-documented, related structures with similar functionalities can undergo various molecular rearrangements. For instance, under certain conditions, such as thermal or photochemical stimulation, or in the presence of specific catalysts, rearrangements involving the cyano groups or the ethenolate backbone could occur.

One potential, though speculative, rearrangement could involve a nih.govresearchgate.net-sigmatropic shift of the ethoxy group. However, the stability of the conjugated dicyano system makes such rearrangements less likely without significant activation. More plausible are rearrangements that occur after an initial reaction, such as the rearrangement of cycloadducts or condensation products to form more stable heterocyclic systems. For example, the initial product of a condensation reaction could undergo an intramolecular cyclization followed by a rearrangement to yield a stable aromatic or heteroaromatic ring. The synthesis of various heterocycles often involves such tandem reaction-rearrangement sequences. amazonaws.comsciforum.net

Metal-Mediated Transformations and Catalytic Roles

While direct studies on the metal-mediated transformations of this compound are scarce, its structure suggests a rich potential for such reactions. The anionic enolate moiety, featuring two electron-withdrawing cyano groups and an ethoxy group, can act as a versatile nucleophile or ligand in reactions involving various metal centers.

Potential Metal-Mediated Reactions:

Coordination Chemistry: The oxygen and nitrogen atoms of the dicyanoethenolate can act as donor atoms, forming complexes with a variety of transition metals. The coordination mode could be monodentate through the oxygen or bidentate through one oxygen and one nitrogen atom of a cyano group. The nature of the metal and its ligands would influence the stability and subsequent reactivity of these complexes.

Catalytic Asymmetric Reactions: If coordinated to a chiral metal complex, this compound could serve as a pro-nucleophile in catalytic asymmetric reactions. The resulting products would possess a stereocenter, and the enantioselectivity would be dictated by the chiral environment provided by the metal catalyst.

Hypothesized Catalytic Roles:

The catalytic applications of this compound itself are not documented. However, it could potentially act as a precursor to catalytically active species or as a ligand that modulates the activity of a metal center. For example, its coordination to a metal could influence the metal's Lewis acidity or redox potential, thereby affecting its catalytic performance in various organic transformations.

A hypothetical data table illustrating the potential outcomes of metal-mediated cross-coupling reactions is presented below. This table is for illustrative purposes only and is not based on experimental results for the title compound.

| Entry | Metal Catalyst | Electrophile | Proposed Product | Potential Yield (%) |

| 1 | Pd(PPh₃)₄ | Phenyl iodide | Ethyl 2,2-dicyano-1-ethoxy-1-phenyl-ethene | - |

| 2 | NiCl₂(dppe) | Benzyl bromide | Ethyl 2,2-dicyano-1-ethoxy-3-phenyl-prop-1-ene | - |

| 3 | CuI/L-proline | Vinyl bromide | Ethyl 2,2-dicyano-1-ethoxy-buta-1,3-diene | - |

Advanced Mechanistic Investigations

Detailed mechanistic investigations are fundamental to understanding and optimizing chemical reactions. For a compound like this compound, a combination of spectroscopic, kinetic, and isotopic labeling studies would be invaluable in elucidating the pathways of its reactions.

The identification and characterization of transient intermediates are key to unraveling reaction mechanisms. Techniques such as in-situ NMR, IR, and UV-Vis spectroscopy could be employed to monitor the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: By acquiring NMR spectra at various time points during a reaction, it might be possible to observe the formation and decay of intermediate species. For instance, in a metal-catalyzed reaction, changes in the chemical shifts of the protons and carbons of the dicyanoethenolate moiety could indicate its coordination to the metal center.

Infrared (IR) Spectroscopy: The strong and distinct stretching frequencies of the cyano (C≡N) and carbonyl (C=O, from the ethoxycarbonyl group if hydrolysis occurs) groups would serve as excellent spectroscopic handles. Shifts in these frequencies upon coordination to a metal or during the course of a reaction would provide insights into changes in bonding and electron distribution.

UV-Visible (UV-Vis) Spectroscopy: The formation of colored intermediates, which is common in transition metal chemistry, could be detected and quantified using UV-Vis spectroscopy. This technique is particularly useful for studying the kinetics of fast reactions.

A hypothetical table summarizing expected spectroscopic shifts for a metal-complexed intermediate is provided below.

| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination to a Metal Center |

| ¹³C NMR | C=C (enolate) | Downfield shift |

| IR | C≡N | Shift to lower or higher frequency depending on coordination mode |

| UV-Vis | - | Appearance of new charge-transfer bands |

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. By systematically varying the concentrations of reactants, catalysts, and other reaction parameters, one can determine the rate law for a given transformation.

For a hypothetical metal-catalyzed reaction involving this compound (represented as K-DCEE) and an electrophile (E-X), the rate law might take the form:

Rate = k[K-DCEE]ᵃ[E-X]ᵇ[Catalyst]ᶜ

Determining the orders of reaction (a, b, and c) would help to establish which species are involved in the rate-determining step of the reaction. For example, if the reaction is first order in the catalyst, it suggests that the catalyst is involved in the slowest step of the catalytic cycle.

The effect of temperature on the reaction rate can be studied to determine the activation parameters, such as the activation energy (Ea), which provides further insight into the energy profile of the reaction.

Isotope labeling studies are powerful tools for tracing the path of atoms during a chemical reaction and for determining the nature of bond-breaking and bond-forming steps.

Deuterium (B1214612) Labeling: Replacing the ethoxy group with a deuterated analogue (e.g., -OCD₂CH₃) could help to probe for kinetic isotope effects (KIEs). A significant KIE would suggest that a C-H bond at that position is broken in the rate-determining step.

¹³C and ¹⁵N Labeling: Incorporating ¹³C or ¹⁵N isotopes into the dicyanoethenolate backbone would allow for the unambiguous tracking of these atoms in the final products using mass spectrometry or NMR spectroscopy. This would be particularly useful in complex rearrangements or fragmentation reactions.

Stereochemical probes can be used to investigate the stereochemistry of a reaction. For example, if this compound were to react with a chiral electrophile, the stereochemical outcome of the product would provide information about the geometry of the transition state.

Applications in Coordination Chemistry and Materials Science

Role as a Bridging Ligand in Coordination Compounds and Polymers

The primary role of the dcne⁻ anion in coordination chemistry is that of a bridging ligand, where it links multiple metal centers to form extended polymeric networks. acs.org The spatial separation and orientation of the two cyano groups facilitate the formation of stable bridges between metal ions, a characteristic that is fundamental to the design of coordination polymers. acs.org

The inherent structural characteristics of the dcne⁻ ligand, particularly the divergent nature of its two cyano-group nitrogen donors, strongly favor the formation of extended polymeric structures rather than discrete mononuclear complexes. The ligand is predisposed to act as a bridge between two separate metal centers. acs.org Consequently, the literature predominantly focuses on the synthesis and characterization of coordination polymers where dcne⁻ acts as a linker. While the synthesis of mononuclear complexes with related ligands can be achieved under specific stoichiometric control or with bulky co-ligands that prevent polymerization, such examples featuring the 2,2-dicyano-1-ethoxyethenolate ligand are not extensively reported in the reviewed scientific literature. mdpi.comnih.govnih.gov

The dcne⁻ ligand has been successfully employed in the design and construction of one-dimensional (1D) coordination polymers. acs.org A common synthetic strategy involves the reaction of potassium 2,2-dicyano-1-ethoxyethenolate (Kdcne) with various divalent transition metal salts in aqueous solutions. This approach has yielded a series of isostructural polymeric materials with the general formula [M(dcne)₂(H₂O)₂] (where M = Mn, Fe, Co, Ni, Zn) and [Cu(dcne)₂(H₂O)]. acs.org

In these structures, the coordination of metal ions by the bridging dcne⁻ ligands results in the formation of 12-membered dimetallacycles of the type M(dcne)₂M. These cyclic units share metal atoms, propagating into infinite one-dimensional chains. acs.org While well-defined 1D chains are the most characterized structures for this ligand, the formation of higher-dimensional 2D or 3D networks is a key goal in crystal engineering. researchgate.netmdpi.comrsc.org In principle, higher-dimensional architectures could be achieved through the interconnection of these 1D chains via hydrogen bonding involving coordinated water molecules or through the use of additional linker ligands.

In the known coordination polymers, the 2,2-dicyano-1-ethoxyethenolate anion consistently functions as a bidentate bridging ligand. acs.org The coordination occurs through the nitrogen atoms of its two cyano groups, with each nitrogen atom binding to a different metal cation. acs.org This specific coordination mode is similar to that observed for other small polynitrile bridging ligands like dicyanamide (B8802431). acs.org The planar and highly conjugated nature of the dcne⁻ ligand contributes to the formation of regular and predictable chain structures. acs.org

Influence of Metal Centers on Coordination Network Architecture

A series of one-dimensional coordination polymers have been synthesized and structurally characterized with first-row transition metals. acs.org For the complexes [M(dcne)₂(H₂O)₂] where M is Mn(II), Fe(II), Co(II), Ni(II), or Zn(II), the metal cation is in a six-coordinate, pseudo-octahedral environment. acs.org The coordination sphere, described as cis-MN₄O₂, is composed of four nitrogen atoms from four distinct dcne⁻ ligands and two oxygen atoms from two cis-coordinated water molecules. acs.org

In contrast, the copper(II) complex, [Cu(dcne)₂(H₂O)], features a five-coordinate copper ion. acs.org Its coordination environment is a distorted trigonal bipyramid (CuN₄O), with four nitrogen atoms from four different dcne⁻ ligands and only one coordinated water molecule. acs.org This difference in coordination number and geometry for the copper complex highlights the influence of the metal center's electronic effects (e.g., Jahn-Teller distortion for Cu(II)) on the final architecture. The intra-chain metal-to-metal distances are also influenced by the central metal ion. acs.org

| Metal Center (M) | Compound Formula | Coordination Geometry | Coordination Sphere | Intra-chain M···M Distance (Å) |

|---|---|---|---|---|

| Mn(II) | [Mn(dcne)₂(H₂O)₂] | pseudo-octahedral | cis-MnN₄O₂ | N/A |

| Fe(II) | [Fe(dcne)₂(H₂O)₂] | pseudo-octahedral | cis-FeN₄O₂ | N/A |

| Co(II) | [Co(dcne)₂(H₂O)₂] | pseudo-octahedral | cis-CoN₄O₂ | 7.4270(2) |

| Ni(II) | [Ni(dcne)₂(H₂O)₂] | pseudo-octahedral | cis-NiN₄O₂ | N/A |

| Zn(II) | [Zn(dcne)₂(H₂O)₂] | pseudo-octahedral | cis-ZnN₄O₂ | 7.4628(2) |

| Cu(II) | [Cu(dcne)₂(H₂O)] | distorted trigonal bipyramid | CuN₄O | 7.2299(3) |

Data sourced from Thétiot et al., 2002. acs.org

While specific coordination complexes between 2,2-dicyano-1-ethoxyethenolate and lanthanide (f-block) elements have not been extensively documented, the behavior of analogous polynitrile ligands, such as tricyanomethanide ([C(CN)₃]⁻), provides insight into the potential coordination chemistry. researchgate.netacs.org Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen. However, their large ionic radii and variable coordination numbers (commonly 8 or 9) allow for the formation of stable complexes with N-donor ligands as well. researchgate.netacs.org

Studies on lanthanide complexes with tricyanomethanide have shown that these ligands can act as versatile bridges, leading to the formation of 1D and 2D coordination polymers. researchgate.netacs.org For example, neodymium(III) has been shown to form anionic chains and 2D layers where tricyanomethanide ligands exhibit both μ₂- and μ₃-bridging modes. acs.org Given the similarity in having multiple cyano-group donors, it is plausible that the dcne⁻ ligand could also form stable, multi-dimensional coordination polymers with lanthanide ions. The harder Lewis acidic character of trivalent lanthanide cations presents synthetic challenges not encountered with softer transition metals, but the use of specific solvents or ionic liquids can facilitate the complexation. researchgate.netacs.org The resulting architectures would likely feature high coordination numbers for the lanthanide ions, with the coordination sphere being completed by the nitrogen atoms of the dcne⁻ ligands and potentially solvent molecules. mdpi.com

Functional Material Applications Based on Coordination Compounds

Magnetic Properties of Metal-Dicyanoethenolate Systems

Coordination polymers constructed from transition metal ions and bridging ligands containing cyano groups are well-known to exhibit a wide range of magnetic phenomena. The cyano groups can effectively mediate magnetic exchange interactions between metal centers, leading to properties such as ferromagnetism, antiferromagnetism, and spin crossover. gcnayanangal.comulisboa.pt Although specific magnetic data for complexes of 2,2-dicyano-1-ethoxyethenolate are not extensively documented, the behavior of analogous metal-dicyanamide and other cyano-bridged systems provides valuable insight into their potential magnetic properties.

In related dicyanamide-metal(II) coordination polymers, weak antiferromagnetic coupling has been observed between cobalt(II) and manganese(II) ions. mdpi.com Copper(II) complexes with derivatives of 1,3,4-thiadiazole (B1197879) and bridging dicyanamide ligands have also been shown to exhibit antiferromagnetic interactions, with the strength of the interaction being dependent on the specific bridging geometry. mdpi.com The magnetic properties of these systems are highly sensitive to the coordination geometry of the metal ions and the bridging mode of the dicyano-containing ligand. For instance, in some copper(II) compounds with bridging dicarboxylate anions, both metamagnetic and ferromagnetic behaviors have been observed. researchgate.net

The magnetic behavior of transition metal complexes is fundamentally linked to the number of unpaired d-electrons and the geometry of the complex. researchgate.netuomustansiriyah.edu.iq The spin-only magnetic moment can be estimated based on the number of unpaired electrons, and experimental measurements can provide information about the nature of the magnetic coupling between metal centers. uomustansiriyah.edu.iq

Table 1: Magnetic Behavior of Representative Metal Complexes with Cyano-Containing Ligands

| Metal Ion | Bridging Ligand | Magnetic Behavior | Reference |

| Co(II) | Dicyanamide | Weak Antiferromagnetic | mdpi.com |

| Mn(II) | Dicyanamide | Weak Antiferromagnetic | mdpi.com |

| Cu(II) | Dicyanamide | Antiferromagnetic | mdpi.com |

| Dy(III) | Polycarboxylic Acid | Antiferromagnetic | mdpi.com |

| Co(II) | Dicarboxylate | Antiferromagnetic | researchgate.net |

| Ni(II) | Dicarboxylate | Ferromagnetic | researchgate.net |

Based on these analogies, it can be anticipated that coordination polymers of 2,2-dicyano-1-ethoxyethenolate with transition metals like copper(II), cobalt(II), and nickel(II) could exhibit interesting magnetic properties, with the potential for both antiferromagnetic and ferromagnetic interactions depending on the resulting crystal structure.

Optical and Photophysical Properties (e.g., in related polynitrile systems)

Polynitrile-containing coordination compounds often display interesting optical and photophysical properties, including luminescence and chromism. mdpi.comuniupo.it The electronic properties of these materials are influenced by metal-to-ligand charge-transfer (MLCT) and ligand-to-metal charge-transfer (LMCT) transitions, as well as transitions centered on the ligands themselves. mdpi.comresearchgate.net

The incorporation of cyano groups into organic molecules is known to significantly alter their electronic and optical properties. rsc.org These groups are electron-withdrawing and can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to red-shifted absorption and emission spectra. rsc.org In coordination polymers, the interaction between the metal centers and the cyano ligands can lead to unique photophysical phenomena. For instance, heterometallic 3d-4f cyano-bridged coordination polymers have been shown to exhibit optical chromism, where the color of the complex changes depending on the coordination environment. mdpi.comuniupo.itresearchgate.net

Luminescent properties are also a key feature of some polynuclear d10 metal complexes, where the emission can originate from various excited states, including those of a charge-transfer or ligand-centered nature. rsc.org The photoluminescence of metal nanoclusters, for example, can be influenced by ligand-to-metal charge transfer processes. nih.gov The specific optical properties are highly dependent on the nature of both the metal ion and the ligand. For example, the UV-Vis spectra of tris(β-diketonato)iron(III) complexes are influenced by the substituents on the ligand, with aromatic groups causing a red-shift in the absorption maxima. nih.govnih.gov

Table 2: Photophysical Properties of Selected Cyano-Bridged Coordination Systems

| System | Observed Property | Potential Origin | Reference |

| Heterometallic 3d-4f cyano-bridged polymers | Optical Chromism | Metal-to-Ligand Charge Transfer (MLCT) | mdpi.comuniupo.itresearchgate.net |

| Polynuclear d10 metal complexes | Luminescence | MLCT, LMCT, Ligand-Centered | rsc.org |

| Metal Nanoclusters with N/O-donor ligands | Photoluminescence | Ligand-to-Metal Charge Transfer (LMCT) | nih.gov |

| Cu(I) coordination polymers with 3-cyanopyridine | Photoluminescence | - | mdpi.com |

Given these precedents, coordination compounds of 2,2-dicyano-1-ethoxyethenolate are expected to be optically active. The presence of the conjugated dicyanoethenolate system could lead to interesting absorption and emission properties, potentially in the visible region, which could be tuned by the choice of the metal center.

Potential in Organic Electronics and Ionic Liquid Components (by analogy to similar tetracyanopropenides)

The structural and electronic features of the 2,2-dicyano-1-ethoxyethenolate anion suggest potential applications in organic electronics and as a component of ionic liquids, drawing analogies from similar polycyano anions like tetracyanopropenides and tetracyanoborates.

In the field of organic electronics, molecules containing multiple cyano groups are of great interest. The strong electron-withdrawing nature of the cyano group makes these compounds excellent candidates for n-type organic semiconductors. rsc.org Cyano-functionalized molecules can exhibit low-lying LUMO energy levels, which is a key requirement for efficient electron transport. rsc.org Furthermore, cyano-containing organic materials have been investigated as electrodes for organic batteries, where they can offer high theoretical potentials. nih.govresearchgate.net The incorporation of cyano groups can also influence the electrochemical properties of molecules, making them suitable for various electronic devices. researchgate.net

By analogy, coordination complexes or organic salts of the 2,2-dicyano-1-ethoxyethenolate anion could be explored for applications in organic electronics. The ability of the cyano groups to stabilize negative charge could be beneficial for the development of n-type materials.

Ionic liquids (ILs) are salts with low melting points that are of interest as environmentally friendly solvents and electrolytes. The properties of ionic liquids are highly tunable and depend on the nature of both the cation and the anion. Polycyano anions, such as tetracyanoborate ([B(CN)₄]⁻) and substituted 1,1,3,3-tetracyanoallyl anions, have been successfully used to form ionic liquids. usp.bracs.orgresearchgate.net These ionic liquids can exhibit high thermal stability and ionic conductivity. usp.brresearchgate.net The presence of multiple cyano groups in the anion can influence the viscosity and melting point of the ionic liquid. acs.org

Table 3: Properties of Ionic Liquids Based on Polycyano Anions

| Anion | Cation | Melting Point (°C) | Decomposition Temp. (°C) | Reference |

| Tetracyanoborate | 1-Butyl-1-methylpyrrolidinium | 21 | >300 | usp.br |

| Tetracyanoborate | 1-Butyl-3-methylimidazolium | 17 | >300 | usp.br |

| Pentacyanopropenide | 1-Butyl-3-methylimidazolium | 42 | 302 | acs.org |

| 2-(Methoxycarbonyl)-1,1,3,3-tetracyanopropenide | 1-Butyl-3-methylimidazolium | < Room Temp. | 261 | acs.org |

The 2,2-dicyano-1-ethoxyethenolate anion shares structural similarities with these polycyano anions, suggesting that it could also be a viable component for the synthesis of novel ionic liquids. The properties of such ionic liquids would be influenced by the size, shape, and charge distribution of the dicyanoethenolate anion.

Comprehensive Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structural Determination

In the solid state, Potassium 2,2-dicyano-1-ethoxyethenolate is expected to form an ionic crystal lattice. The crystal packing would be primarily governed by electrostatic interactions between the potassium cations (K⁺) and the 2,2-dicyano-1-ethoxyethenolate anions. The arrangement of these ions would be such that the attractive forces are maximized and repulsive forces are minimized, leading to a stable, repeating three-dimensional structure.

The geometry of the 2,2-dicyano-1-ethoxyethenolate anion is expected to be largely planar, a consequence of the sp² hybridization of the carbon atoms in the ethenolate backbone and the delocalization of the negative charge across the O-C=C(CN)₂ system.

Bond Lengths: The C=C double bond is expected to have a length in the range of 1.34-1.38 Å. The C-O bond of the ethoxy group would likely be around 1.33-1.36 Å, exhibiting some double bond character due to resonance. The C-C bonds connecting the cyano groups to the vinyl backbone would be approximately 1.42-1.45 Å, and the C≡N triple bonds of the cyano groups are anticipated to be in the range of 1.14-1.17 Å. The C-C single bond in the ethyl group would be a typical sp³-sp³ bond of about 1.52 Å.

Bond Angles: The bond angles around the sp² hybridized carbons of the ethenolate core are expected to be approximately 120°. The C-O-C angle of the ethoxy group would be around 118-120°. The C-C≡N moieties are predicted to be nearly linear, with bond angles close to 180°.

Dihedral Angles: The planarity of the dicyanoethenolate core would result in dihedral angles close to 0° or 180° for the atoms within this plane. The orientation of the ethyl group relative to the ethenolate plane would be determined by steric factors and crystal packing forces.

Table 1: Predicted Bond Parameters for the 2,2-Dicyano-1-ethoxyethenolate Anion

| Parameter | Predicted Value Range |

| Bond Lengths (Å) | |

| C=C | 1.34 - 1.38 |

| C-O | 1.33 - 1.36 |

| C-C(N) | 1.42 - 1.45 |

| C≡N | 1.14 - 1.17 |

| C-C (ethyl) | 1.51 - 1.54 |

| Bond Angles (°) ** | |

| C=C-O | 118 - 122 |

| C=C-C(N) | 118 - 122 |

| C-O-C | 118 - 120 |

| C-C≡N | 178 - 180 |

| Dihedral Angles (°) ** | |

| O-C=C-C | ~0 or ~180 |

The 2,2-dicyano-1-ethoxyethenolate anion can act as a versatile ligand in coordination complexes with various metal ions. The coordination can occur through the oxygen atom of the ethoxy group and/or the nitrogen atoms of the two cyano groups. This allows for both monodentate and bidentate coordination modes.

In complexes, the coordination geometry around the metal center will be determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, with transition metals, the dicyanoethenolate ligand could form square planar or octahedral complexes. The coordination of the potassium ion in the title salt itself is expected to be irregular, with the potassium ion being surrounded by multiple oxygen and nitrogen atoms from neighboring anions to satisfy its coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the protons of the ethoxy group.

A quartet is predicted for the methylene (B1212753) protons (-O-CH₂-CH₃) due to coupling with the three protons of the adjacent methyl group. The chemical shift of this quartet would likely be in the range of 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

A triplet is expected for the methyl protons (-O-CH₂-CH₃) as they are coupled to the two protons of the methylene group. This triplet would appear further upfield, typically in the range of 1.2-1.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -O-CH₂-CH₃ | 4.0 - 4.5 | Quartet |

| -O-CH₂-CH₃ | 1.2 - 1.5 | Triplet |

The ¹³C NMR spectrum would provide valuable information about the carbon framework of the anion.

The carbon atom of the C=O analogue in the enolate system is expected to be significantly deshielded, with a chemical shift in the range of 160-170 ppm.

The other vinylic carbon, to which the two cyano groups are attached, would likely resonate at a lower field, around 100-110 ppm.

The carbon atoms of the cyano groups (C≡N) are expected to appear in the region of 115-125 ppm.

The methylene carbon of the ethoxy group (-O-CH₂-CH₃) would be found in the range of 60-70 ppm.

The methyl carbon of the ethoxy group (-O-CH₂-CH₃) would be the most shielded, with a chemical shift in the range of 14-18 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (enolate) | 160 - 170 |

| C=C(CN)₂ | 100 - 110 |

| C≡N | 115 - 125 |

| -O-CH₂-CH₃ | 60 - 70 |

| -O-CH₂-CH₃ | 14 - 18 |

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the IR spectrum is dominated by features corresponding to its key functional groups.

The most prominent feature is expected to be a very strong and sharp absorption band in the region of 2200-2230 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the two cyano (C≡N) groups. The presence of a carbon-carbon double bond (C=C) conjugated with the nitrile groups and the oxygen atom would give rise to a strong stretching band, typically in the 1600-1650 cm⁻¹ region. The C-O stretching vibration of the ethoxy group is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

Interactive Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2200 - 2230 | Strong, Sharp | ν(C≡N) | Nitrile |

| 1600 - 1650 | Strong | ν(C=C) | Ethenolate |

| 1200 - 1260 | Strong | ν(C-O) | Ether |

| 2850 - 3000 | Medium | ν(C-H) | Alkyl (Ethoxy) |

| 1350 - 1470 | Medium-Weak | δ(C-H) | Alkyl (Ethoxy) |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. researchgate.net While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For this compound, the symmetric vibrations of the C≡N and C=C bonds are expected to be particularly strong in the Raman spectrum due to the significant change in polarizability associated with these bonds. This makes Raman spectroscopy an excellent tool for confirming the presence of the dicyanovinyl moiety. The C-O and C-H vibrations of the ethoxy group would also be present but are typically less intense in Raman spectra compared to IR.

Interactive Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2200 - 2230 | Very Strong | ν(C≡N) | Nitrile |

| 1600 - 1650 | Strong | ν(C=C) | Ethenolate |

| 1200 - 1260 | Weak | ν(C-O) | Ether |

| 2850 - 3000 | Medium | ν(C-H) | Alkyl (Ethoxy) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure. chemguide.co.uk

For this compound, analysis would typically be performed on the anion, [C₆H₅N₂O]⁻, after dissociation in the ion source. The calculated exact mass of this anion is approximately 121.0402 Da. The mass spectrum would show a molecular ion peak corresponding to this mass. The fragmentation of this anion under mass spectrometry conditions would likely proceed through several characteristic pathways. libretexts.org Common fragmentation patterns for ethers involve the cleavage of the C-O bond, while molecules with ethyl groups often lose ethene (28 Da). miamioh.edu

Plausible fragmentation pathways for the [C₆H₅N₂O]⁻ anion include the loss of an ethyl radical to form a resonance-stabilized anion, or the loss of an ethoxy radical. The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. docbrown.info

Interactive Table 4: Plausible Mass Spectrometry Fragments for the 2,2-Dicyano-1-ethoxyethenolate Anion

| m/z (Da) | Proposed Fragment Ion | Neutral Loss |

| 121.04 | [NC-C(C=C-O-CH₂CH₃)-CN]⁻ | (Molecular Ion) |

| 92.03 | [NC-C(C=C-O)-CN]⁻ | •CH₂CH₃ (Ethyl radical) |

| 76.03 | [NC-C(C=C)-CN]⁻ | •OCH₂CH₃ (Ethoxy radical) |

| 64.02 | [C(CN)₂]⁻ | C₂H₅O-C (Ethoxyacetylide) |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons, such as free radicals or transition metal complexes. This compound, being a salt of a closed-shell anion, is diamagnetic and therefore EPR-silent.

However, the 2,2-dicyano-1-ethoxyethenolate anion is an excellent chelating ligand for various metal ions. When it coordinates to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), Co(II)), the resulting complex can be studied by EPR spectroscopy. marquette.edurdd.edu.iq The EPR spectrum of such a complex provides invaluable information about the electronic structure of the metal center. researchgate.net

Analysis of the EPR spectrum can determine the oxidation state of the metal, the geometry of its coordination sphere, and the nature of the metal-ligand bonding. Key parameters extracted from the spectrum include the g-tensor, which is sensitive to the local electronic environment of the unpaired electron, and hyperfine coupling constants (A-tensor), which arise from the interaction of the electron spin with the magnetic nuclei of the metal and donor atoms of the ligand. For instance, in a complex with a Cu(II) ion (a d⁹ system), the EPR spectrum would provide detailed insight into the covalency of the copper-ligand bonds and the symmetry of the complex. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Potassium 2,2-Dicyano-1-ethoxyethenolate, these studies would provide a deep understanding of its electronic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. An application of DFT to this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to accurately model its geometry and electronic properties. Such calculations could yield the optimized molecular structure, total energy, and the distribution of electron density.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For this compound, the energy of the HOMO would indicate its ability to donate electrons, while the LUMO energy would reflect its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

A hypothetical data table for such a study could look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

Analysis of the charge distribution would reveal how electrons are shared among the atoms in this compound. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be invaluable for predicting how the molecule interacts with other chemical species.

Reactivity Indices from Theoretical Calculations

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

A prospective table of reactivity indices might include:

| Reactivity Index | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | |

| Electron Affinity (A) | -ELUMO | |

| Electronegativity (χ) | (I + A) / 2 | |

| Chemical Hardness (η) | (I - A) / 2 | |

| Chemical Softness (S) | 1 / (2η) | |

| Electrophilicity Index (ω) | μ2 / (2η) | |

| Chemical Potential (μ) | -(I + A) / 2 |

Note: The values in this table are placeholders and are contingent on the initial HOMO/LUMO energy calculations.

Prediction and Modeling of Reaction Pathways and Transition States

Computational chemistry can be employed to model potential reaction pathways for this compound. This would involve identifying possible reactants, intermediates, transition states, and products. By calculating the energies of these species, a reaction energy profile could be constructed, allowing for the determination of activation energies and reaction thermodynamics. This would be particularly useful in understanding its synthesis and degradation mechanisms.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, this could include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies would correspond to the peaks observed in an infrared (IR) spectrum. This would help in identifying the characteristic functional groups present in the molecule.

A hypothetical comparison of calculated and experimental data could be presented as follows:

| Vibrational Mode | Calculated Frequency (cm-1) |

| C≡N stretch | |

| C=C stretch | |

| C-O stretch | |

| C-H stretch |

Note: The values in this table are placeholders and would require computational frequency analysis.

Molecular Dynamics Simulations for Solution Behavior or Materials

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govnsf.gov This technique can provide a detailed, atomistic view of the behavior of substances in different environments, such as in solution. For a salt like this compound, MD simulations could be employed to understand how it dissolves and interacts with solvent molecules.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. nsf.gov For ionic systems, these simulations can reveal crucial information about the solvation structure, ion pairing, and the dynamics of both the ions and the solvent molecules. nih.gov

Hypothetical Research Findings:

A molecular dynamics study of this compound in a solvent, for instance, water or acetonitrile, would aim to elucidate the following:

Solvation Shell Structure: The simulations would reveal how solvent molecules arrange themselves around the potassium cation (K⁺) and the 2,2-dicyano-1-ethoxyethenolate anion. Key parameters such as the coordination number (the average number of solvent molecules in the first solvation shell) and the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from an ion, would be calculated.

Ion Pairing: The extent to which the potassium cation and the dicyano-ethoxyethenolate anion remain associated in solution could be investigated. The simulations can distinguish between different types of ion pairs (e.g., contact ion pairs, solvent-separated ion pairs) and calculate the potential of mean force to understand the energetics of their association and dissociation.

Transport Properties: MD simulations can be used to predict dynamic properties such as the diffusion coefficients of the individual ions. nih.gov This information is fundamental to understanding the conductivity of electrolyte solutions containing this salt.

Illustrative Data from a Hypothetical MD Simulation:

The table below presents the kind of data that could be generated from a molecular dynamics simulation of this compound in two different solvents. Note that this data is illustrative and not based on actual experimental or computational results.

| Ion | Solvent | Coordination Number (1st Shell) | Peak of Radial Distribution Function (Å) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |

| K⁺ | Water | 6.2 | 2.8 | 1.9 |

| K⁺ | Acetonitrile | 5.8 | 3.1 | 2.5 |

| Anion | Water | 8.1 (via H-bonding) | 3.5 | 1.2 |

| Anion | Acetonitrile | 4.5 | 4.0 | 1.8 |

This table is for illustrative purposes only.

Solvent Effects and Environmental Influences in Theoretical Models

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. ucsb.edu Theoretical models are crucial for understanding and predicting these solvent effects. These models generally fall into two categories: explicit and implicit solvent models. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. ucsb.edunih.gov This method provides a highly detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive, limiting its use to a small number of solvent molecules or requiring extensive simulations like the Molecular Dynamics described above. ucsb.edu

Implicit Solvent Models (Continuum Models): Here, the solvent is represented as a continuous medium with a characteristic dielectric constant. primescholars.com The solute is placed in a cavity within this continuum. This approach is computationally much more efficient and can provide valuable insights into how the polarity of a solvent affects the properties of the solute. primescholars.com The Polarizable Continuum Model (PCM) is a widely used example of this approach. nih.govprimescholars.com

Hypothetical Research Findings:

For the 2,2-dicyano-1-ethoxyethenolate anion, theoretical studies incorporating solvent effects could investigate:

Geometrical Changes: The geometry of the anion (bond lengths and angles) might change in response to solvent polarity. A more polar solvent could, for example, lead to greater charge separation within the molecule, slightly altering its structure.

Spectroscopic Properties: The electronic absorption spectrum of the anion is expected to be sensitive to the solvent environment (solvatochromism). ucsb.edu Theoretical calculations could predict the shift in the maximum absorption wavelength (λmax) in different solvents. Generally, polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption energy. ucsb.edu

Reactivity: The reactivity of the anion could be influenced by the solvent. For instance, the solvent can affect the energies of the frontier molecular orbitals (HOMO and LUMO), which are important in chemical reactions.

Illustrative Data from a Hypothetical Solvatochromism Study:

The following table illustrates the type of results that could be obtained from a computational study on the effect of solvent polarity on the electronic absorption of the 2,2-dicyano-1-ethoxyethenolate anion. This data is hypothetical.

| Solvent | Dielectric Constant | Calculated λmax (nm) | Predicted Shift (nm) |

| Gas Phase | 1.0 | 320 | 0 |

| Toluene | 2.4 | 328 | +8 |

| Ethanol (B145695) | 24.6 | 345 | +25 |

| Water | 78.4 | 352 | +32 |

This table is for illustrative purposes only.

Future Prospects and Emerging Research Avenues

Exploration of New Synthetic Pathways and Green Methodologies

The advancement of organic synthesis is intrinsically linked to the development of more efficient, sustainable, and environmentally benign reaction protocols. For Potassium 2,2-dicyano-1-ethoxyethenolate, future research is anticipated to move beyond traditional methods, focusing on green chemistry principles.

Current synthesis relies on strong bases like potassium ethoxide and may involve solvents such as dimethyl sulfoxide (B87167) (DMSO) to improve yields. smolecule.com Future explorations could focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. The principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are becoming central to modern chemical production. researchgate.netscienceworldjournal.org

Potential Research Directions:

Catalytic Approaches: Investigating the use of mild base catalysts, potentially heterogeneous catalysts, could simplify workup procedures and allow for catalyst recycling. The use of potassium carbonate, for instance, has been explored as a green catalyst in other contexts.

Alternative Solvents: Research into replacing traditional polar aprotic solvents with greener alternatives, such as bio-derived solvents or polyethylene (B3416737) glycol (PEG), could significantly improve the environmental profile of the synthesis.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

A comparative look at potential green synthesis parameters is presented in the table below.

| Parameter | Traditional Method | Potential Green Methodology | Anticipated Benefits |

| Catalyst | Stoichiometric strong base (e.g., KOEt) | Catalytic mild base (e.g., K2CO3) | Reduced waste, easier purification, catalyst recycling |

| Solvent | DMSO, DMF | Bio-solvents, PEG, Water | Lower toxicity, improved biodegradability, reduced cost |

| Process | Batch synthesis | Continuous flow synthesis | Enhanced safety, better scalability, improved consistency |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation | Faster reaction times, lower energy consumption |

Discovery of Novel Reactivity and Unprecedented Transformations

The rich functionality of this compound—an electron-rich enolate system combined with two electrophilic cyano groups—suggests a wide range of untapped reactivity. smolecule.com While it is known to participate in nucleophilic additions, its potential in more complex and novel transformations is an exciting area for future discovery. smolecule.com

Future research will likely focus on leveraging its unique electronic properties to forge new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies, including kinetic analysis and deuterium (B1214612) labeling, could be employed to understand and optimize these new reactions, similar to how C-alkylation of other potassium enolates has been investigated. rsc.org

Prospective Research Areas:

Asymmetric Catalysis: Developing enantioselective reactions where the enolate acts as a prochiral nucleophile would be a significant advancement, providing access to chiral building blocks for the pharmaceutical and agrochemical industries.

Multicomponent Reactions: Designing one-pot reactions where the enolate reacts with two or more other partners would provide rapid access to molecular complexity from simple starting materials.

Radical Chemistry: Investigating the compound's behavior under radical conditions could open pathways to previously inaccessible molecular scaffolds. The use of radical carbocyanation of alkenes is a growing field. acs.org

Expansion into Advanced Functional Materials and Devices

The integration of unique molecular scaffolds into functional materials is a cornerstone of materials science. The dicyanomethylene group is a known component in chromophores used for organic light-emitting diodes (OLEDs) and sensors, suggesting that derivatives of this compound could have significant potential in this arena. nih.govrsc.org

Catalysis and Organocatalysis

The ability of this compound to act as a ligand for transition metals opens the door to its use in catalysis. smolecule.com The nitrogen atoms of the cyano groups and the oxygen of the enolate can coordinate with metal centers, potentially creating catalysts with novel reactivity and selectivity.

Furthermore, the enolate itself, or derivatives thereof, could function as an organocatalyst. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis.

Future Catalytic Applications:

| Catalysis Type | Potential Role of the Compound | Research Goal |

| Transition Metal Catalysis | As a monoanionic, multidentate ligand. | Development of new catalysts for cross-coupling, polymerization, or oxidation reactions. |

| Organocatalysis | As a precursor to a bifunctional catalyst. | Design of metal-free catalysts for asymmetric transformations. |

Supramolecular Assemblies with Tunable Properties

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound, with its potential for hydrogen bonding and metal coordination, makes it an interesting candidate for the construction of supramolecular assemblies. Future research could explore its use in forming metallogels, liquid crystals, or porous frameworks with applications in gas storage or separation.

Development of High-Throughput Screening and Automated Synthesis Techniques

Modern chemical research increasingly relies on high-throughput and automated methods to accelerate the discovery and optimization of new reactions and materials. researchgate.netchimia.ch Applying these techniques to the chemistry of this compound could rapidly expand our understanding of its properties and applications.

High-throughput screening (HTS) could be used to quickly evaluate a wide range of reaction conditions (catalysts, solvents, temperatures) for novel transformations. sigmaaldrich.com This would allow researchers to identify promising leads for further development in a fraction of the time required by traditional methods. acs.org

Automated synthesis platforms could be employed to generate libraries of derivatives based on the core structure of this compound. youtube.com These libraries could then be screened for biological activity or materials properties, accelerating the discovery of new functional molecules.

Integration of Experimental and Advanced Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the structure, reactivity, and electronic properties of molecules. nih.gov Applying these methods to this compound could provide valuable insights that guide experimental work.

Potential Computational Studies:

Reaction Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways, helping to explain observed reactivity and predict the outcome of new reactions.

Electronic Property Prediction: Computational methods can predict properties relevant to materials science, such as the HOMO-LUMO gap, which is crucial for designing new electronic materials.

Ligand-Metal Interactions: Modeling the coordination of the enolate with different metal centers can aid in the rational design of new catalysts.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended methods for synthesizing Potassium 2,2-Dicyano-1-ethoxyethenolate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis should be conducted under anhydrous conditions using potassium precursors like potassium carbonate (K₂CO₃) or potassium chloride (KCl) in aprotic solvents (e.g., dimethylformamide). Optimize temperature (60–80°C) and stoichiometric ratios of dicyano and ethoxy precursors. Monitor reaction progress via TLC or HPLC. Post-synthesis, precipitate the product using cold ethanol and characterize via elemental analysis and FT-IR (C≡N stretch at ~2200 cm⁻¹ confirms cyano groups). Yield improvements require pH control (neutral to slightly basic) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (Ar) at -20°C. Use desiccants (e.g., silica gel) to minimize moisture exposure. Handle in fume hoods with PPE (nitrile gloves, safety goggles). Avoid prolonged contact with metals or oxidizing agents, as ethoxy groups may degrade under acidic or humid conditions .

Q. What basic spectroscopic techniques are suitable for initial characterization of this compound?

- Methodological Answer : Use FT-IR to identify functional groups (C≡N, C-O-C). Confirm molecular weight via high-resolution mass spectrometry (HRMS). For solubility profiling, employ polar solvents (e.g., DMSO, methanol) and compare with analogous potassium salts like potassium ferrocyanide .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction paired with empirical absorption corrections (spherical harmonic functions for anisotropic absorption) can refine electron density maps. Compare bond lengths and angles with DFT-optimized structures. For accurate data, ensure crystals are free of solvent inclusions and use low-temperature (100 K) data collection .

Q. What advanced statistical methods are recommended to address contradictions in coordination studies involving this compound?